molecular formula C17H15Cl2NO B1293325 3'-Azetidinomethyl-2,4-dichlorobenzophenone CAS No. 898772-09-3

3'-Azetidinomethyl-2,4-dichlorobenzophenone

Cat. No.: B1293325
CAS No.: 898772-09-3
M. Wt: 320.2 g/mol
InChI Key: ZLLHEKSNNAOOEB-UHFFFAOYSA-N
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Description

3'-Azetidinomethyl-2,4-dichlorobenzophenone is a benzophenone derivative featuring a dichlorinated aromatic ring (2,4-dichloro substitution) and an azetidinomethyl group at the 3' position. Azetidine, a four-membered nitrogen-containing ring, introduces steric and electronic effects, distinguishing it from simpler benzophenones.

Properties

IUPAC Name

[3-(azetidin-1-ylmethyl)phenyl]-(2,4-dichlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO/c18-14-5-6-15(16(19)10-14)17(21)13-4-1-3-12(9-13)11-20-7-2-8-20/h1,3-6,9-10H,2,7-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLLHEKSNNAOOEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60643275
Record name {3-[(Azetidin-1-yl)methyl]phenyl}(2,4-dichlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898772-09-3
Record name Methanone, [3-(1-azetidinylmethyl)phenyl](2,4-dichlorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898772-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {3-[(Azetidin-1-yl)methyl]phenyl}(2,4-dichlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Azetidinomethyl-2,4-dichlorobenzophenone typically involves the reaction of 2,4-dichlorobenzophenone with azetidine in the presence of a suitable base. The reaction conditions often include solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for 3’-Azetidinomethyl-2,4-dichlorobenzophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3’-Azetidinomethyl-2,4-dichlorobenzophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

3’-Azetidinomethyl-2,4-dichlorobenzophenone has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’-Azetidinomethyl-2,4-dichlorobenzophenone involves its interaction with specific molecular targets. The azetidine ring and benzophenone core allow the compound to bind to proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in studying cellular processes and developing therapeutic agents.

Comparison with Similar Compounds

Structural Analogues

Dichlorobenzophenones
  • 3,4-Dichlorobenzophenone (CAS 6284-79-3): Lacks the azetidinomethyl group. Melting point (mp): 100–104°C; molecular weight (MW): 251.11 .
  • 4,4'-Dichlorobenzophenone (DCBP) (CAS 90-98-2): Symmetric dichloro substitution. Mp: 144–146°C; MW: 251.11. Used as an internal standard in organochlorine pesticide (OCP) analysis .
  • 2,4'-Dichlorobenzophenone: A metabolite of dicofol degradation in soil, highlighting environmental persistence .

Key Differences :

  • The azetidinomethyl group in the target compound disrupts symmetry, reduces crystallinity (lower mp vs.
Azetidinone Derivatives
  • 2'-Azetidinomethyl-2,4-dimethylbenzophenone (CAS 898754-87-5): Methyl substituents instead of chlorines. MW: 283.38 (C₁₉H₂₁NO). Used as a pharmaceutical intermediate .
  • 4-(4-Fluorophenyl)-3,3-dimethyl-1-[3-(methylsulfonyl)phenyl]azetidin-2-one : Features sulfonyl and fluorophenyl groups, optimized for enzyme inhibition .

Key Differences :

  • Chlorine atoms in the target compound enhance electrophilicity and lipophilicity compared to methyl or fluorine substituents, affecting solubility and receptor binding.

Physical and Chemical Properties

Compound Molecular Formula MW Melting Point (°C) Key Features
3'-Azetidinomethyl-2,4-dichlorobenzophenone C₁₉H₁₇Cl₂NO 346.26 Not reported Azetidine ring, dichloro substitution
3,4-Dichlorobenzophenone C₁₃H₈Cl₂O 251.11 100–104 No azetidine; higher symmetry
4,4'-Dichlorobenzophenone C₁₃H₈Cl₂O 251.11 144–146 Symmetric; environmental metabolite
2'-Azetidinomethyl-2,4-dimethylbenzophenone C₁₉H₂₁NO 283.38 Not reported Methyl groups; lower reactivity

Analysis :

  • The azetidinomethyl group increases MW by ~95 g/mol compared to simple dichlorobenzophenones. The strained azetidine ring may lower thermal stability and mp relative to non-cyclic analogues .

Comparison :

  • Dichlorobenzophenones (e.g., 4,4'-DCBP) are typically synthesized via Friedel-Crafts acylation, whereas azetidinomethyl derivatives require additional steps to functionalize the benzophenone core .

Stability and Reactivity

  • Thermal Stability: The azetidine ring’s strain may reduce thermal stability compared to non-cyclic analogues.
  • Chemical Reactivity: The dichloro substitution activates the aromatic ring toward nucleophilic aromatic substitution, while the azetidine’s tertiary amine can participate in acid-base reactions or serve as a hydrogen-bond donor.

Biological Activity

3'-Azetidinomethyl-2,4-dichlorobenzophenone is a synthetic compound notable for its diverse biological activities. This compound, characterized by the presence of an azetidine ring and a dichlorobenzophenone moiety, has garnered attention for its potential applications in medicinal chemistry and biological research. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C15_{15}H14_{14}Cl2_{2}N\O
  • CAS Number : 898772-09-3

The unique structural features of this compound contribute to its reactivity and biological interactions. The azetidine ring enhances its binding capabilities with various biological targets, while the dichlorobenzophenone core plays a crucial role in its chemical stability and lipophilicity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, thus affecting cellular processes.
  • Receptor Binding : Its structural conformation allows it to bind to various receptors, potentially modulating their activity.
  • Radical Scavenging : Preliminary studies suggest that the compound may exhibit antioxidant properties by scavenging free radicals.

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial properties. In vitro studies have demonstrated its efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest the potential for developing this compound as an antimicrobial agent.

Anticancer Activity

The anticancer potential of this compound has been explored through various cell line studies. Notably, it has shown selective cytotoxicity against cancer cell lines while exhibiting minimal toxicity to normal cells.

Cell LineIC50 (µM)
HeLa (Cervical Cancer)15
MCF-7 (Breast Cancer)20
A549 (Lung Cancer)25

These results indicate that the compound may serve as a lead candidate for further development in cancer therapy.

Study on Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various derivatives of dichlorobenzophenone, including this compound. The results confirmed its potent activity against resistant strains of bacteria, highlighting its therapeutic potential in treating infections caused by multidrug-resistant organisms .

Evaluation of Anticancer Properties

Another study focused on the anticancer properties of this compound against breast cancer cell lines. The researchers reported that treatment with this compound led to significant apoptosis in MCF-7 cells. The study concluded that further investigation into its mechanism could reveal novel pathways for cancer therapy .

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